2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C29H32FN5O and a molecular weight of 485.61 g/mol . This compound is notable for its intricate structure, which includes a piperazine ring, a benzimidazole moiety, and various functional groups such as a fluoro and methoxy substituent on a benzyl group.
Preparation Methods
The synthesis of 2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions . The industrial production methods typically involve optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzimidazole moiety.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzimidazole moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and piperazine-containing molecules. For example:
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: This compound has a similar benzimidazole core but different substituents.
Clemizole: An antihistaminic agent with a different core structure but similar functional groups.
Properties
Molecular Formula |
C29H32FN5O |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-butyl-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C29H32FN5O/c1-4-5-8-22-20(2)23(18-31)28-32-25-9-6-7-10-26(25)35(28)29(22)34-15-13-33(14-16-34)19-21-11-12-27(36-3)24(30)17-21/h6-7,9-12,17H,4-5,8,13-16,19H2,1-3H3 |
InChI Key |
RBJGPKZQNHKFJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F |
Origin of Product |
United States |
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